2-(6-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine
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Overview
Description
2-(6-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 2-(6-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(6-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions
Scientific Research Applications
2-(6-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with molecular targets and pathways in biological systems. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antibacterial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
2-(6-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine can be compared with other benzofuran derivatives, such as:
2-Methyl-2,3-dihydrobenzofuran: This compound has a similar benzofuran ring structure but lacks the ethanamine side chain.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: This compound has an aminopropyl side chain instead of an ethanamine side chain. The uniqueness of this compound lies in its specific side chain and the resulting biological activities, which may differ from those of other benzofuran derivatives.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(6-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8-2-3-9-7-10(4-5-12)13-11(9)6-8/h2-3,6,10H,4-5,7,12H2,1H3 |
InChI Key |
BAQPLGJGRRDCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(O2)CCN)C=C1 |
Origin of Product |
United States |
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